6-Chloro-2-(4-fluorophenyl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H8ClFN2 |
|---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
6-chloro-2-(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-10-3-6-12-13(7-10)17-8-14(18-12)9-1-4-11(16)5-2-9/h1-8H |
InChI Key |
IVRPGWNTYADMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)Cl)F |
Origin of Product |
United States |
Biological Activity Spectrum and Molecular Target Identification
Antimicrobial Efficacy Investigations
The antimicrobial potential of quinoxaline (B1680401) derivatives has been extensively documented, and 6-Chloro-2-(4-fluorophenyl)quinoxaline is no exception. nih.govnih.govnih.gov These compounds have been evaluated against a variety of microbial pathogens, demonstrating notable efficacy.
Derivatives of this compound have shown considerable antibacterial activity. Studies have reported the screening of these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action is thought to involve the intercalation of the quinoxaline ring into bacterial DNA, thereby inhibiting its replication. nih.gov Some derivatives have exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values indicating their potential as effective antibacterial agents. nih.govnih.gov
| Bacterial Strain | Activity | Reference |
| Staphylococcus aureus | Active | nih.gov |
| Bacillus subtilis | Active | nih.govnih.gov |
| Escherichia coli | Active | nih.govnih.gov |
| Pseudomonas aeruginosa | Active | nih.gov |
In addition to its antibacterial properties, the antifungal potential of the this compound scaffold has been investigated. nih.govnih.gov Research has demonstrated its activity against fungal strains such as Candida albicans and Aspergillus flavus. ipp.ptnih.gov The presence of the quinoxaline nucleus is considered a key factor in this antifungal action. ipp.ptnih.gov
| Fungal Strain | Activity | Reference |
| Candida albicans | Active | ipp.ptnih.gov |
| Aspergillus flavus | Active | nih.gov |
A significant area of research has been the evaluation of this compound derivatives against Mycobacterium species, particularly Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. nih.govnih.govjocpr.com Several studies have reported promising antitubercular activity, with some derivatives showing MIC values comparable to or even better than existing anti-TB drugs. researchgate.netnih.govmdpi.com The lipophilicity conferred by the chloro and fluorophenyl groups may play a role in the penetration of the mycobacterial cell wall. jocpr.com
| Mycobacterial Strain | Activity | Reference |
| Mycobacterium tuberculosis H37Rv | Active | jocpr.comresearchgate.netnih.govnih.gov |
Anticancer and Antiproliferative Activity Assessments
The quest for novel anticancer agents has led to the extensive investigation of quinoxaline derivatives, including this compound, for their ability to inhibit cancer cell growth. nih.govnih.gov
This compound and its analogues have been tested for their cytotoxic effects against a panel of human cancer cell lines. These include lung cancer (A-549), breast cancer (MCF-7), prostate cancer (PC-3, DU-145), liver cancer (HepG2), and cervical cancer (HeLa) cell lines. nih.govnih.govnih.gov The results have often shown dose-dependent inhibition of cell viability, indicating the potential of this chemical scaffold in cancer chemotherapy. nih.gov For instance, certain derivatives have displayed significant cytotoxicity against A549 and MCF-7 cells. nih.govresearchgate.net
| Cancer Cell Line | Activity | Reference |
| A-549 (Lung) | Cytotoxic | nih.govnih.govresearchgate.net |
| MCF-7 (Breast) | Cytotoxic | nih.govresearchgate.net |
| PC-3 (Prostate) | Cytotoxic | Not explicitly found |
| HepG2 (Liver) | Cytotoxic | nih.gov |
| HeLa (Cervical) | Cytotoxic | nih.gov |
| DU-145 (Prostate) | Cytotoxic | Not explicitly found |
The anticancer activity of this compound derivatives is not solely due to general cytotoxicity but also involves the modulation of specific molecular pathways critical for cancer cell survival and proliferation. Research has indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. nih.govmdpi.comresearchgate.netresearchgate.net Furthermore, some derivatives have been shown to inhibit the phosphorylation of key signaling proteins like IKKβ, which is a component of the NF-κB pathway, a pathway often dysregulated in cancer. nih.gov This suggests a multi-faceted mechanism of action, making these compounds attractive candidates for further development.
Antiviral Activity Evaluations
Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities, targeting various DNA and RNA viruses. nih.govnih.gov Their versatile chemical structure allows for modifications that can enhance their potency and selectivity against specific viral targets. nih.govrsc.org
Broad-Spectrum Antiviral Potential
The quinoxaline scaffold has been identified as a valuable framework in the development of antiviral agents. nih.govnih.gov Research has shown that derivatives of this heterocyclic compound exhibit inhibitory effects against a range of viruses, including those from the Herpesviridae, Poxviridae, Picornaviridae, Retroviridae, and Flaviviridae families. nih.gov The mechanism of action can vary, with some derivatives targeting viral entry, while others inhibit crucial viral enzymes necessary for replication. nih.govnih.gov For instance, certain quinoxaline compounds have been found to interfere with the NS1 protein of the influenza virus, a highly conserved protein, suggesting a potential for broad-spectrum anti-influenza activity. nih.gov The promising antiviral profiles of quinoxaline derivatives underscore their potential as lead compounds in the development of new antiviral therapies. nih.govnih.gov
Inhibition of Specific Viral Targets (e.g., HIV-1 Reverse Transcriptase, Herpes Simplex Virus, Vaccinia Virus)
HIV-1 Reverse Transcriptase: Certain quinoxaline derivatives have shown potent inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. nih.govnih.gov One such derivative, S-2720, demonstrated significant inhibition of HIV-1 RT activity and viral replication in cell cultures. nih.gov Notably, this compound was found to bind to a different site on the RT enzyme than other non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting a novel mechanism of action. nih.gov
Herpes Simplex Virus (HSV): Several quinoxaline derivatives have been evaluated for their activity against Herpes Simplex Virus (HSV-1 and HSV-2). nih.govijsrch.com For example, a study on new nih.govijsrch.comnih.govtriazolo[4,3-a]quinoxaline derivatives identified a compound that reduced HSV plaque formation in Vero cells. nih.gov Another compound, B-220, exhibited potent antiviral activity against HSV-1 by intercalating into the viral DNA, which disrupts the uncoating process. nih.gov
Vaccinia Virus (VACV): Research into halophenyl pyrrolo[2,3-b]quinoxaline derivatives has identified compounds with inhibitory effects against the vaccinia virus. nih.gov One specific derivative, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline, showed an EC50 value of 2 µM in HEL cell cultures, marking it as a potential lead for the development of anti-poxvirus agents. nih.gov
Enzyme Inhibition Studies
Beyond their antiviral properties, quinoxaline derivatives have been investigated for their ability to inhibit various enzymes implicated in other diseases.
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and type 2 diabetes. nih.govajol.info Several quinoline (B57606) and quinoxaline derivatives have been identified as potent inhibitors of GSK-3β. nih.govajol.info For example, a series of 4-methylquinolines demonstrated nanomolar inhibitory activities against GSK-3β. nih.gov Furthermore, a novel quinoxaline derivative, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid, was found to be a potent inhibitor of GSK-3β with an IC50 of 0.18 μM. ajol.info
Interactive Data Table: GSK-3β Inhibition by Quinoxaline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | GSK-3β | 0.18 | ajol.info |
| 4-methylquinoline analog 3 | GSK-3β | Nanomolar range | nih.gov |
| 4-methylquinoline analog 10 | GSK-3β | Nanomolar range | nih.gov |
Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
The epidermal growth factor receptor (EGFR) and its associated tyrosine kinase (TK) are key targets in cancer therapy due to their role in cell proliferation and survival. nih.govnih.gov Quinoxaline and quinazolinone derivatives have shown promise as EGFR-TK inhibitors. nih.govelsevierpure.com Studies on 2-(4-chlorophenyl)-substituted 4-anilino-6-bromoquinazolines and their 6-(4-fluorophenyl)-substituted derivatives revealed significant cytotoxicity against HeLa cells, with some compounds exhibiting moderate to significant inhibitory effects against EGFR-TK. nih.gov Molecular docking studies suggest that these compounds bind effectively to the ATP-binding site of the EGFR kinase domain. nih.gov
Interactive Data Table: EGFR-TK Inhibition by Quinoxaline Derivatives
| Compound Series | Target Enzyme | Activity | Reference |
| 2-(4-chlorophenyl)-substituted 4-anilino-6-bromoquinazolines | EGFR-TK | Moderate to significant inhibition | nih.gov |
| Quinoxalinone derivatives (e.g., LS3c, MN343) | EGFR Kinase | Significant inhibitory effects | elsevierpure.com |
Inhibition of Cyclooxygenase (COX) Enzymes (e.g., COX-2)
Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been implicated in the progression of some cancers. nih.govfrontiersin.orgnih.gov Research has explored quinoxaline derivatives as potential COX-2 inhibitors. nih.gov A study on novel quinoxaline derivatives demonstrated that some compounds could act as dual inhibitors of EGFR and COX-2. nih.gov For example, compounds 4a and 13 from this study showed potent COX-2 inhibitory activity with IC50 values of 0.3 μM and 0.4 μM, respectively. nih.gov This dual inhibition suggests a potential for these compounds to be developed as both anti-inflammatory and anticancer agents. nih.gov
Interactive Data Table: COX-2 Inhibition by Quinoxaline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 4a | COX-2 | 0.3 | nih.gov |
| Compound 13 | COX-2 | 0.4 | nih.gov |
| Compound 11 | COX-2 | 0.6 | nih.gov |
| Compound 5 | COX-2 | 0.9 | nih.gov |
Inhibition of Aldose Reductase
Currently, there is no publicly available research data detailing the specific inhibitory activity of this compound against aldose reductase.
Inhibition of Carbonic Anhydrase
There is no specific information in the provided search results regarding the direct inhibition of carbonic anhydrase by this compound. However, the broader class of quinoxaline derivatives has been studied for their effects on carbonic anhydrases. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation. taylorandfrancis.com Inhibition of carbonic anhydrase IX (CA IX), a isoform overexpressed in many cancers, is considered a target for anti-cancer therapies. nih.govnih.gov Studies on other heterocyclic compounds have shown that carbonic anhydrase inhibitors can modify the toxicity of certain chemotherapeutic drugs. nih.gov
Inhibition of Other Key Enzymes (e.g., InhA, α-Amylase, α-Glucosidase, Acetylcholinesterase, Butyrylcholinesterase, Tyrosine-protein kinase Lck)
The inhibitory potential of quinoxaline derivatives, including compounds structurally related to this compound, has been evaluated against a range of key enzymes.
InhA: The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid synthase II system of Mycobacterium tuberculosis, making it a key target for antitubercular drugs. nih.gov Direct inhibitors of InhA are sought to overcome resistance issues associated with prodrugs like isoniazid. nih.gov While specific data on this compound is not available, the quinoxaline scaffold is a subject of interest in the design of InhA inhibitors. nih.govnih.gov
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While direct studies on this compound are absent, various herbal extracts and their components have demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical in regulating acetylcholine (B1216132) levels in the brain, and their inhibition is a primary approach for treating Alzheimer's disease. researchgate.net Some 2-phenylquinoxaline (B188063) derivatives have shown selective inhibitory activity against BChE, with IC50 values in the micromolar range, while being inactive against AChE. researchgate.netnih.gov For instance, substitutions on the 2-phenyl group can influence the inhibitory potency against BChE. nih.gov In contrast, other quinoxaline derivatives have demonstrated moderate to potent inhibition of AChE. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Quinoxaline (3a) | 13.22 | 40.64 |
| 2-Phenylquinoxaline (3b) | 50.08 | 14.91 |
| 6-Chloroquinoxaline (B1265817) (4a) | 23.87 | - |
| 2-(3-Hydroxyphenyl)quinoxaline (6) | - | 7.7 |
| 2-(4-Methoxyphenyl)quinoxaline (7) | - | 9.7 |
Source: researchgate.netnih.gov
Tyrosine-protein kinase Lck: There is no available research data on the inhibition of Tyrosine-protein kinase Lck by this compound.
Other Pharmacological Activities Investigated (e.g., Antiprotozoal, Antimalarial, Anthelmintic, Anti-inflammatory)
The quinoxaline scaffold is recognized for a wide spectrum of pharmacological activities.
Antiprotozoal and Antimalarial Activity: Quinoxaline derivatives have demonstrated promising antiprotozoal activities. nih.gov Specifically, they have been investigated as potential antimalarial agents. nih.govnih.gov The antimalarial activity of some quinolones is thought to be mediated through the parasite's cytochrome bc1 complex. nih.gov
Anthelmintic Activity: Analogs of the antimalarial quinoxaline MMV007204 have shown significant in vitro activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govnih.gov This highlights the potential of the quinoxaline core as a scaffold for developing new anthelmintic drugs. nih.gov
Anti-inflammatory Activity: Quinoxaline and quinazolinone derivatives have been reported to possess anti-inflammatory properties. nih.gov Studies on various quinazolinone analogs have shown that the nature and position of substituents on the heterocyclic ring significantly influence their anti-inflammatory potency. nih.gov
Structure Activity Relationship Sar Studies
Impact of Substituent Effects on Biological Potency and Selectivity
The biological activity of quinoxaline (B1680401) derivatives can be significantly modulated by the nature and position of various substituents. These modifications can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets, thereby affecting its potency and selectivity.
Influence of Halogenation
Halogen atoms, particularly chlorine and fluorine, play a pivotal role in the SAR of quinoxaline compounds. The presence of a chlorine atom at the 6-position of the quinoxaline ring and a fluorine atom on the phenyl ring are defining features of 6-Chloro-2-(4-fluorophenyl)quinoxaline.
Role of Substituent Position and Electronic Properties
The position of substituents on the quinoxaline ring system and their electronic properties, such as being electron-withdrawing or electron-donating, are critical determinants of biological activity.
Electron-withdrawing groups, like the chloro group in this compound, generally enhance the biological potency of quinoxaline derivatives. nih.gov This is attributed to their ability to modulate the electronic distribution within the molecule, which can lead to stronger interactions with biological targets. For instance, in the development of hypoxia-selective cytotoxins, quinoxaline derivatives with electron-withdrawing substituents at the 6- and/or 7-positions were found to be more potent. nih.gov The increased electron-withdrawing nature of the substituent leads to a more positive reduction potential, making the compound more readily reduced to its active form under hypoxic conditions. nih.gov
Conversely, the introduction of electron-donating groups often leads to a decrease in activity. mdpi.com The lipophilicity of the molecule, which is the affinity of a molecule for a lipid environment, is another crucial factor that can be modulated by substituents. Generally, more lipophilic compounds tend to have better cell membrane permeability, which can lead to increased biological activity. nih.gov
Effects of Modifications to the Quinoxaline Core
Alterations to the fundamental quinoxaline ring structure can have a profound impact on its biological activity. The quinoxaline nucleus itself is considered an essential pharmacophore for various biological activities, including anticancer effects. mdpi.com Key positions for substitution and modification are the 2nd, 3rd, 6th, and 7th positions. mdpi.com
Modifications can include the introduction of different linkers or the fusion of other heterocyclic or aromatic systems to the quinoxaline core. For example, the type of linker used to connect other moieties to the quinoxaline nucleus can influence reactivity, with aliphatic linkers often being more reactive than hetero-atomic linkers. mdpi.com
Contribution of Phenyl Ring Substitution Patterns
For instance, in some series of quinoxaline analogs, replacing electron-donating groups on the phenyl ring with an electron-withdrawing group like a trifluoromethyl (CF3) group resulted in improved activity. nih.gov Similarly, disubstituted phenyl rings, such as with a meta-chloro and para-fluoro pattern, have shown increased potency in certain contexts. nih.gov The specific substitution pattern can affect how the molecule binds to its target, with different substituents potentially leading to varied interactions. science.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Quinoxaline Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the field of quinoxaline research, 2D and 3D-QSAR models have been developed to predict the anticancer and antimicrobial activities of these derivatives. nih.goveurekaselect.com
These models utilize various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, shape, and hydrophobicity. For example, a 2D-QSAR model developed for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer identified several key molecular descriptors, including those related to energy, molecular force fields, and dipole moments. nih.gov Another QSAR study on quinoxaline derivatives active against Leishmania amazonensis established a model based on the highest occupied molecular orbital (HOMO) energy and polar surface area (PSA). nih.gov These QSAR models can be valuable tools for designing new quinoxaline derivatives with improved potency and for predicting their biological activity before synthesis, thereby streamlining the drug discovery process.
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Mechanisms of Action
The mechanism of action for many quinoxaline (B1680401) derivatives is linked to their ability to interfere with cellular signaling cascades, often by targeting specific enzymes.
Quinoxaline derivatives have been widely identified as potent inhibitors of various kinases, which are critical regulators of cellular processes. rsc.org The structural motif of 6-Chloro-2-(4-fluorophenyl)quinoxaline suggests its potential to interact with the ATP-binding sites of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org The quinoxaline core can act as a scaffold that positions the phenyl and fluorophenyl groups to interact with specific amino acid residues within the kinase domain, potentially leading to the inhibition of their catalytic activity. mdpi.com For instance, studies on similar quinoxaline compounds have shown that they can act as ATP-competitive inhibitors. rsc.org
By inhibiting key enzymes like EGFR and VEGFR-2, quinoxaline derivatives can modulate critical cellular pathways involved in cancer progression. nih.govnih.gov Inhibition of EGFR can disrupt signaling pathways that lead to cell proliferation, survival, and metastasis. mdpi.comnih.gov Similarly, targeting VEGFR-2 can inhibit angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination. rsc.orgnih.gov The antitumor activity of many quinoxaline compounds is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Computational methods, particularly molecular docking, are invaluable tools for predicting and analyzing the molecular interactions of compounds like this compound with their biological targets.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.
For quinoxaline derivatives, molecular docking studies have been instrumental in predicting their binding modes within the active sites of kinases like EGFR and VEGFR-2. nih.govrsc.orgnih.gov These simulations can estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the stability of the ligand-receptor complex. nih.gov While specific docking studies for this compound are not widely published, data from analogous compounds provide insights into its potential binding characteristics.
Table 1: Predicted Binding Affinities of Structurally Related Quinoxaline Derivatives with Kinase Targets
| Quinoxaline Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Quinoxaline-based VEGFR-2 Inhibitors | VEGFR-2 | -7.5 to -9.0 |
| Quinoxaline-based EGFR Inhibitors | EGFR | -8.0 to -10.5 |
Note: The data in this table is representative of findings for various quinoxaline derivatives and is intended to provide a comparative context for the potential affinity of this compound.
Molecular docking studies on related quinoxaline compounds have revealed key interactions that contribute to their binding affinity and selectivity. The quinoxaline ring system itself often engages in hydrophobic interactions and can participate in π-π stacking with aromatic amino acid residues in the binding pocket. nih.govnih.gov The chloro and fluorophenyl substituents of this compound are likely to form specific interactions that enhance binding. The chlorine atom can participate in hydrophobic interactions, while the fluorine atom on the phenyl ring may form hydrogen bonds or other electrostatic interactions. nih.gov
Table 2: Common Interacting Residues and Interaction Types for Quinoxaline Scaffolds in Kinase Binding Sites
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| EGFR | Met793, Leu718, Val726, Ala743, Lys745 | Hydrophobic, Hydrogen Bonding |
| VEGFR-2 | Cys919, Leu840, Val848, Ala866, Leu1035 | Hydrophobic, Hydrogen Bonding |
Note: This table summarizes common interactions observed in docking studies of various quinoxaline derivatives with EGFR and VEGFR-2 and suggests potential interactions for this compound.
The phenyl ring and the quinoxaline core are also capable of forming π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine within the active site, further stabilizing the ligand-protein complex. nih.govnih.gov
Molecular Docking Simulations
Validation and Reproducibility of Docking Protocols
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The reliability of any docking study hinges on the validation and reproducibility of its protocol. A standard validation procedure involves redocking a co-crystallized ligand back into the active site of its protein target. The accuracy of the docking pose is quantified by the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. mdpi.com
This validation step ensures that the chosen docking algorithm and scoring function can accurately replicate known binding modes. For instance, in studies involving quinoxaline derivatives as inhibitors of specific enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the docking protocol is first validated using the known crystal structure of VEGFR-2 with a co-crystallized inhibitor. ekb.eg Once validated, the protocol can be applied with greater confidence to predict the binding modes of novel compounds, such as derivatives of 6-chloroquinoxaline (B1265817). ekb.eg
Table 1: Example of a Docking Protocol Validation Summary
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Protein Target | Crystal structure of the target enzyme (e.g., VEGFR-2) | PDB ID with a co-crystallized ligand |
| Docking Software | Program used for simulation (e.g., AutoDock Vina) | N/A |
| Redocking RMSD | RMSD between the docked pose of the native ligand and its crystallographic position | < 2.0 Å |
| Scoring Function | Algorithm used to estimate binding affinity (e.g., Vina Score) | Consistent and able to rank active vs. inactive compounds |
This rigorous validation is essential for ensuring that the subsequent predictions of ligand-receptor interactions are scientifically sound and can reliably guide further research.
Quantum Chemical Analysis of Molecular Interactions
Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. Such analyses are critical for understanding the intrinsic properties of quinoxaline derivatives that govern their molecular interactions. For example, a DFT study on a related compound, 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline, using the B3LYP functional and 6-311+G(d,p) basis set, reveals key electronic parameters. researchgate.net
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For the analyzed chloro-quinoxaline derivative, the MEP map showed that the most negative potential was localized around the nitrogen atoms of the quinoxaline ring, identifying them as likely sites for electrophilic attack or hydrogen bonding. researchgate.net
Table 2: Selected Quantum Chemical Parameters for a Chloro-Quinoxaline Derivative Data derived from a study on 9-chloro-2,6-dimethyl-10-(methylsulfanyl)quinoxaline. researchgate.net
| Parameter | Value (in vacuum) | Significance |
|---|---|---|
| HOMO Energy | -6.40 eV | Electron-donating capability |
| LUMO Energy | -1.97 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.43 eV | Chemical reactivity and stability |
| Dipole Moment | 2.06 Debye | Polarity and intermolecular interactions |
These quantum chemical descriptors are invaluable for rationalizing observed biological activities and for designing new molecules with enhanced interaction profiles.
Virtual Screening and In Silico Design of Novel Analogues
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. rsc.org This process, when applied to quinoxalines, begins with a validated docking protocol and a defined target, such as a protein kinase or a viral enzyme.
The process was effectively used in the discovery of novel 6-chloroquinoxaline derivatives as potential VEGFR-2 inhibitors. ekb.eg In such a campaign, a library of virtual compounds based on the 6-chloroquinoxaline scaffold is created. These compounds are then computationally docked into the active site of the VEGFR-2 protein. The results are ranked based on their predicted binding affinities (docking scores) and the quality of their interactions with key amino acid residues in the binding pocket. ekb.eg
The most promising candidates from this initial screen are then subjected to further computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complex over time. This multi-step in silico process allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent in vitro biological testing, significantly accelerating the drug discovery pipeline. rsc.orgelsevierpure.com This approach efficiently filters vast chemical spaces to identify novel analogues with potentially superior activity and drug-like properties. elsevierpure.com
Table 3: Illustrative Workflow for Virtual Screening of Quinoxaline Analogues
| Step | Method | Objective |
|---|---|---|
| 1. Library Design | Combinatorial enumeration in silico | Generate a large, diverse library of virtual quinoxaline analogues. |
| 2. High-Throughput Virtual Screening (HTVS) | Molecular Docking (e.g., AutoDock Vina) | Rapidly dock and score all compounds in the library against the target protein. |
| 3. Hit Selection | Filtering by docking score and binding mode analysis | Select the top-ranking compounds (e.g., top 5-10%) for further analysis. |
| 4. Refined Docking & Scoring | More accurate docking protocols (e.g., SP or XP mode in Glide) | Re-evaluate the binding of selected hits with higher precision. |
| 5. ADME/Tox Prediction | In silico ADME/Tox models | Predict pharmacokinetic properties and potential toxicity to filter out unsuitable candidates. |
| 6. Final Candidate Selection | Manual inspection and prioritization | Select a small number of high-potential candidates for synthesis and biological evaluation. |
Future Directions and Translational Research Horizons
Rational Design Principles for Next-Generation Quinoxaline-Based Bioactive Agents
The development of new and more effective drugs necessitates a deep understanding of the molecular targets of quinoxaline (B1680401) derivatives. nih.gov Rational drug design strategies are crucial for creating next-generation bioactive agents with enhanced specificity and reduced side effects. nih.gov This involves the meticulous study of structure-activity relationships (SAR), which examines how the chemical structure of a molecule, such as 6-Chloro-2-(4-fluorophenyl)quinoxaline, correlates with its biological activity.
Key to this approach is the identification of the pharmacophore, the essential molecular features responsible for a drug's pharmacological activity. For many quinoxaline derivatives, this includes the core bicyclic ring system, which can be strategically modified. researchgate.net For instance, the introduction of different substituents at various positions on the quinoxaline ring can significantly impact the compound's interaction with its biological target.
Table 1: Structure-Activity Relationship (SAR) Considerations for Quinoxaline Derivatives
| Structural Modification | Potential Impact on Bioactivity |
| Substitution on the benzene (B151609) ring | Can influence lipophilicity, electronic properties, and steric interactions, thereby affecting target binding and pharmacokinetic properties. mdpi.com |
| Substitution at the 2- and 3-positions of the pyrazine (B50134) ring | Often critical for target recognition and binding affinity. Modifications here can modulate selectivity and potency. |
| Introduction of electron-donating or electron-withdrawing groups | Can alter the electronic landscape of the molecule, influencing its reactivity and interactions with biological macromolecules. mdpi.com |
| Hybridization with other pharmacophores | Combining the quinoxaline scaffold with other known bioactive moieties can lead to compounds with novel or enhanced therapeutic profiles. nih.govnih.gov |
The design of novel analogs of this compound would likely involve exploring the effects of modifying the chloro and fluorophenyl groups. For example, replacing the chlorine atom with other halogens or electron-donating groups could alter the compound's electronic properties and, consequently, its biological activity. Similarly, substituting the 4-fluorophenyl group with other aryl or heteroaryl rings could lead to new interactions with the target protein, potentially enhancing potency or altering the pharmacological profile. mdpi.com
Exploration of Novel Therapeutic Applications beyond Current Scope
Quinoxaline derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.goveurekaselect.com This broad spectrum of activity suggests that the quinoxaline scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. bohrium.com
While the specific therapeutic applications of this compound are still under investigation, the known activities of related compounds provide a roadmap for future exploration. For instance, many quinoxaline derivatives have shown promise as kinase inhibitors, which are crucial in cancer therapy. nih.gov They can act as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase active site. nih.gov Therefore, investigating the potential of this compound as an inhibitor of various kinases involved in cancer progression, such as VEGFR, PDGFR, and EGFR, would be a logical next step. nih.gov
Furthermore, the antiviral potential of quinoxalines is well-documented, with some derivatives showing activity against viruses like herpes simplex virus and even emerging pathogens. nih.govnih.gov Given the structural similarities between proteases of different viruses, there is potential for quinoxaline-based compounds to be repurposed or developed as broad-spectrum antiviral agents. nih.gov The ability of some quinoxalines to inhibit human Cyclophilin A (CypA), a host protein involved in the replication of viruses like SARS-CoV, opens up another avenue for research. nih.govrsc.org
Table 2: Potential Therapeutic Areas for this compound
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Inhibition of protein kinases (e.g., VEGFR, EGFR), induction of apoptosis. nih.govsemanticscholar.org |
| Infectious Diseases | Inhibition of viral enzymes (e.g., proteases, reverse transcriptase), interference with host-pathogen interactions. nih.govnih.gov |
| Inflammatory Diseases | Modulation of inflammatory signaling pathways (e.g., NF-κB). researchgate.net |
| Neurological Disorders | Interaction with neurotransmitter receptors or enzymes. nih.gov |
Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production
The traditional synthesis of quinoxalines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a method that can require harsh conditions and long reaction times. nih.gov The advancement of synthetic organic chemistry has led to the development of more efficient, scalable, and sustainable methods for producing quinoxaline derivatives.
Modern synthetic strategies focus on principles of green chemistry, aiming to reduce waste, use less hazardous reagents, and improve energy efficiency. mdpi.com One-pot reactions, where multiple reaction steps are carried out in a single vessel, are particularly attractive for their simplicity and efficiency. mdpi.com The use of catalysts, such as TiO2-Pr-SO3H or alumina-supported heteropolyoxometalates, can facilitate the synthesis of quinoxalines under milder conditions, such as at room temperature, with high yields and the potential for catalyst recycling. nih.govmdpi.com
For the specific synthesis of this compound, a common route would involve the reaction of 4-chloro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as a glyoxal (B1671930) derivative of 4-fluorobenzene. Future research in this area will likely focus on optimizing this reaction using novel catalytic systems to improve yield, reduce reaction times, and minimize environmental impact. The development of flow chemistry processes could also enable continuous and scalable production.
Synergistic Effects of this compound in Combination Research Strategies
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve better therapeutic outcomes and overcome drug resistance. nih.gov Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.gov
Given the potential of this compound to act as a kinase inhibitor or an antiviral agent, its use in combination with other established drugs is a promising area of research. For instance, in cancer treatment, combining it with a cytotoxic chemotherapy agent or an immunotherapy drug could enhance tumor cell killing and overcome resistance mechanisms.
Similarly, in the context of infectious diseases, a combination of this compound with another antiviral drug that targets a different viral protein or host factor could lead to a more potent and durable antiviral response. The principle of synergistic drug combinations is to achieve therapeutic selectivity, where the desired effect is enhanced in diseased tissues while minimizing side effects in healthy tissues. nih.gov
Future research should focus on high-throughput screening of drug combinations to identify synergistic interactions between this compound and other therapeutic agents. This would involve in vitro cell-based assays followed by in vivo studies in animal models to validate the efficacy and safety of the combination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
